![molecular formula C17H24N2O3S B5486573 N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide, also known as PSNCBAM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PSNCBAM-1 belongs to the class of compounds known as positive allosteric modulators of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G-protein coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood.
Mecanismo De Acción
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide acts as a positive allosteric modulator of the CB1 receptor, enhancing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in increased signaling through the CB1 receptor, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to increase energy expenditure, reduce food intake, and improve glucose tolerance. It has also been shown to enhance the analgesic effects of cannabinoids, suggesting that it may be useful for the management of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide in lab experiments is its high purity and yield, which makes it suitable for a range of research applications. Additionally, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for investigating the CB1 receptor.
However, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide also has some limitations. One of the main limitations is its specificity for the CB1 receptor, which may limit its use in investigating other signaling pathways. Additionally, the effects of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide may be influenced by factors such as age, sex, and diet, which may need to be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide. One area of interest is the development of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the investigation of the effects of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide on other physiological processes, such as inflammation and immune function. Additionally, the potential therapeutic applications of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide in the treatment of obesity, metabolic disorders, and chronic pain warrant further investigation.
Métodos De Síntesis
The synthesis of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide involves the reaction of 4-(1-piperidinylsulfonyl)phenyl cyclopentanecarboxylate with 1,1'-carbonyldiimidazole in the presence of triethylamine. The resulting intermediate is then treated with piperidine to yield the final product, N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide. The synthesis of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been optimized to produce high yields and purity, making it suitable for research applications.
Aplicaciones Científicas De Investigación
N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a potential treatment for obesity and metabolic disorders. Studies have shown that N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide can increase energy expenditure and reduce food intake in animal models, suggesting that it may be a promising candidate for the development of anti-obesity drugs.
Another area of research has been the use of N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide as a potential treatment for neuropathic pain. Studies have shown that N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide can enhance the analgesic effects of cannabinoids, suggesting that it may be a useful adjunct therapy for the management of chronic pain.
Propiedades
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(14-6-2-3-7-14)18-15-8-10-16(11-9-15)23(21,22)19-12-4-1-5-13-19/h8-11,14H,1-7,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFDIFWZNGDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)
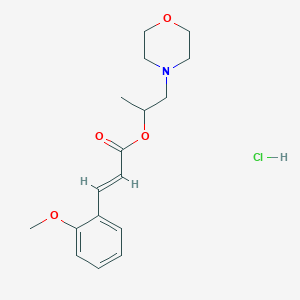
![N-(2,6-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5486513.png)
![(3R*,4R*)-1-[4-(ethylamino)-2-pyrimidinyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5486526.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)

![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)

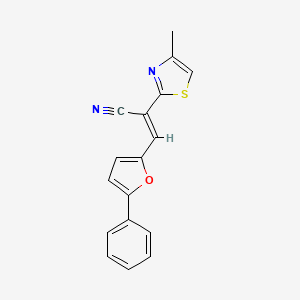
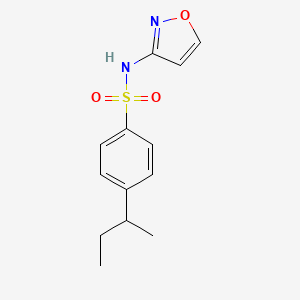
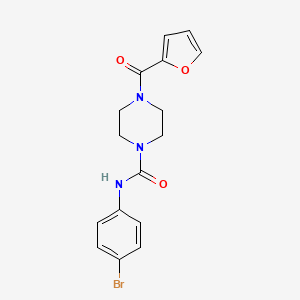
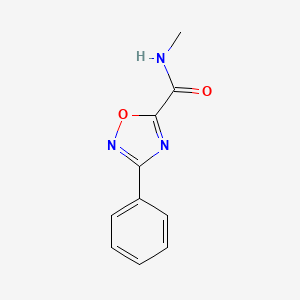
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)